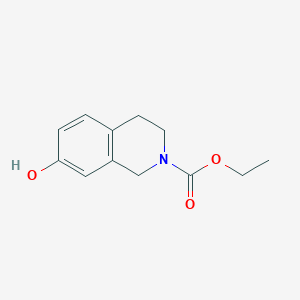

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)13-6-5-9-3-4-11(14)7-10(9)8-13/h3-4,7,14H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLVRFAGAKWFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylation at the 7-Position

The 7-hydroxy substitution on the tetrahydroisoquinoline ring can be introduced either by starting from a suitably substituted phenolic precursor or by direct hydroxylation of the tetrahydroisoquinoline ring:

Phenolic precursor route: Starting from 7-hydroxy-substituted benzaldehydes or phenethylamines, the Pictet-Spengler reaction can be employed to cyclize and form the tetrahydroisoquinoline nucleus with the hydroxy group already in place.

Direct hydroxylation: Post-cyclization hydroxylation using selective oxidizing agents or enzymatic methods can introduce the hydroxy group at the 7-position. However, regioselectivity and yield depend on the conditions and substrate.

Introduction of the Ethyl Carboxylate Group at Position 2

The carboxylate group at the 2-position is commonly introduced via:

Carboxylation of organolithium intermediates: As shown in related compounds, lithiation at the 2-position followed by carbonation with carbon dioxide, then esterification with ethanol under acidic or basic conditions, yields the ethyl ester.

Esterification of carboxylic acid intermediates: If the 2-carboxylic acid derivative is available, direct esterification with ethanol in the presence of acid catalysts forms the ethyl ester.

Detailed Synthetic Route Example Based on Related Tetrahydroisoquinoline Carboxylates

From the synthesis of related tetrahydroisoquinoline derivatives such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, a three-step process can be adapted for the preparation of the 7-hydroxy derivative:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Protection or introduction of substituent at aromatic ring (e.g., benzyl protection) | Use of benzyl bromide, alkali, organic solvent, 0–5 °C, 20 h | Formation of benzyl-protected intermediate |

| 2 | Lithiation at position 2 followed by carbonation | Butyl lithium, TMEDA, CO2, tetrahydrofuran, controlled temperature | Formation of carboxylic acid intermediate |

| 3 | Deprotection and purification | Catalytic hydrogenation with Pd/C, acidic conditions | Yield of target carboxylic acid or ester |

This strategy emphasizes the importance of protecting groups and controlled lithiation/carboxylation steps to ensure regioselectivity and high purity.

Solvent and Reagent Considerations

The choice of solvents and reagents significantly influences yield and purity:

Solvents: Alcohols (methanol, ethanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), ethers (THF), and polar aprotic solvents (DMF, DMSO) are commonly used depending on the reaction step.

Bases: Potassium carbonate, sodium carbonate, or stronger bases like butyl lithium are employed for deprotonation and lithiation steps.

Acids: Mineral acids (HCl) for pH adjustment and esterification; organic acids for specific reactions.

Summary Table of Preparation Steps for this compound

| Step No. | Process | Reagents/Conditions | Notes | Yield Range |

|---|---|---|---|---|

| 1 | Formation of 7-hydroxy tetrahydroisoquinoline core | Pictet-Spengler reaction with 7-hydroxyphenethylamine and aldehyde | Ensures hydroxy group placement | Variable, typically 70-90% |

| 2 | Lithiation at 2-position and carbonation | Butyl lithium, CO2, TMEDA, THF, low temperature | Introduces carboxyl group | 80-90% |

| 3 | Esterification to ethyl ester | Ethanol, acid catalyst (H2SO4 or HCl), reflux | Converts acid to ethyl ester | 85-95% |

| 4 | Purification | Crystallization, chromatography | Ensures high purity | - |

Research Findings and Analytical Data

Yields and Purity: Literature reports yields around 80-90% for lithiation/carboxylation steps with high regioselectivity and purity after purification.

Spectroscopic Characterization: ^1H NMR data typically shows aromatic protons, tetrahydroisoquinoline methylene signals, and ethyl ester peaks (triplet and quartet for CH3 and CH2 of ethyl group). Hydroxy substitution is confirmed by characteristic phenolic proton signals.

Process Optimization: Use of controlled temperatures (0–5 °C) and slow reagent addition improves selectivity and reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the ester group to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or removal of the hydroxyl group.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is primarily studied for its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves inhibition of neuroinflammatory pathways and protection against oxidative stress .

- Anti-inflammatory Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory responses, thus demonstrating potential as an anti-inflammatory agent. This application is particularly relevant in conditions like arthritis and other inflammatory disorders .

Biological Studies

The compound's diverse biological activities extend to:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This could lead to its development as a new class of antibiotics or antifungal agents .

- Anticancer Potential : Some research has indicated that derivatives of this compound may have anticancer properties, potentially inhibiting cancer cell proliferation through various mechanisms .

Industrial Applications

In addition to its medicinal uses, this compound shows promise in industrial applications:

- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

- Agrochemicals : There is potential for developing agrochemical products based on the structural characteristics of this compound. Its bioactivity could be harnessed to create new pesticides or herbicides with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Comparative Analysis

Substituent Effects at the 7-Position

Hydroxyl (-OH) vs. Methoxy (-OCH₃)/Ethoxy (-OCH₂CH₃):

The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to methoxy or ethoxy substituents, which are bulkier and more lipophilic. For instance, compound 8a (7-methoxy) and 8b (7-ethoxy) exhibited antagonist activity, suggesting that substituent size and polarity at the 7-position modulate receptor binding .- Amino (-NH₂) vs. Hydroxyl (-OH): The tert-butyl 7-amino derivative introduces a basic amino group, which could improve water solubility at acidic pH. In contrast, the hydroxyl group in the target compound may confer acidity, influencing its pharmacokinetic profile.

Ester Group Variations

Ethyl (-COOEt) vs. Methyl (-COOMe) vs. tert-Butyl (-COOtBu):

Ethyl esters typically balance lipophilicity and metabolic stability. Methyl esters (e.g., 8a , 8b ) are more prone to hydrolysis, whereas tert-butyl esters (e.g., ) offer superior stability but reduced solubility.- Carboxylic Acid (-COOH) vs.

Biological Activity

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 900156-55-0) is a compound of interest due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- CAS Number : 900156-55-0

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for therapeutic applications. Notably, it has been studied for its effects on neurodegenerative diseases and its potential as an anti-cancer agent.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives can have neuroprotective effects. This compound has shown promise in modulating pathways associated with neurodegeneration:

- Mechanism of Action : The compound may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, enhancing cognitive functions .

Antioxidant Activity

The compound has demonstrated antioxidant properties that help combat oxidative stress—a significant factor in various diseases including neurodegenerative disorders:

- Research Findings : Studies have shown that the compound can scavenge free radicals effectively, thus reducing oxidative damage in neuronal cells .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels | |

| Antioxidant Activity | Scavenges free radicals | |

| Neuroprotection | Reduces neuronal cell death |

Case Studies and Research Findings

-

Neuroprotective Study :

A study conducted on animal models indicated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease . -

Antioxidant Efficacy :

In vitro studies demonstrated that the compound effectively reduced oxidative stress markers in neuronal cell cultures. This suggests a protective role against conditions characterized by oxidative damage . -

Pharmacokinetic Profile :

Preliminary pharmacokinetic studies show favorable absorption and distribution characteristics in animal models. The compound exhibits a good blood-brain barrier permeability which is essential for central nervous system-targeted therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

The compound is typically synthesized via the Pictet-Spengler reaction, which involves cyclization of phenethylamine derivatives with carbonyl compounds. For example, carbamate intermediates (e.g., Methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate) can react with aldehydes (e.g., 3,4-dimethoxyphenylacetaldehyde) in trifluoroacetic acid under controlled heating (70°C). Post-reaction workup includes neutralization, extraction with ethyl acetate, and purification via silica gel chromatography . Modifications to the alkoxy groups (e.g., methoxy vs. ethoxy) can be achieved by varying the alkyl halide used (e.g., 2-bromopropane or 1-bromobutane) .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for determining crystal structures and stereochemistry . Complementary techniques include - and -NMR to confirm proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy for functional group analysis .

Q. What are the preliminary biological activities associated with this compound?

Tetrahydroisoquinoline derivatives exhibit affinity for opioid receptors (e.g., κ-opioid antagonism) and potential anticancer activity. For example, structural analogs with hydroxy or methoxy substituents show inhibitory effects in colorectal cancer models by suppressing tumor proliferation .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during the synthesis of chiral tetrahydroisoquinoline derivatives?

A modified Pictet-Spengler reaction using Boc-protected amino acids (e.g., Boc-D-Tyr-OH) and chiral aldehydes can reduce racemization to ≤7%. Subsequent recrystallization from ethanol/water mixtures enhances enantiomeric purity to >99% . Computational modeling (e.g., density functional theory) aids in predicting stereochemical outcomes during cyclization .

Q. What strategies improve selectivity in receptor binding studies for tetrahydroisoquinoline-based ligands?

Substituent engineering at the 7-position (e.g., hydroxy vs. methoxy groups) significantly impacts receptor affinity. For κ-opioid antagonists, bulkier groups (e.g., methylsulfonyl) at the 2-position enhance selectivity over μ- and δ-opioid receptors. Radioligand displacement assays using -labeled compounds and competitive binding studies validate selectivity profiles .

Q. How do solvent and catalyst systems influence the efficiency of tetrahydroisoquinoline synthesis?

Polar aprotic solvents (e.g., DMF) with tetrabutylammonium iodide as a phase-transfer catalyst accelerate alkylation steps by stabilizing transition states. Acidic conditions (e.g., TFA) promote imine formation during cyclization, while milder acids (e.g., AcOH) reduce side reactions in sensitive substrates .

Q. What analytical challenges arise in characterizing tetrahydroisoquinoline derivatives, and how are they resolved?

Dynamic proton exchange in NMR (e.g., NH groups) can obscure signals. Deuterated DMSO or low-temperature NMR (−40°C) mitigates this. For crystallographically stubborn compounds, microED or synchrotron X-ray sources improve diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.